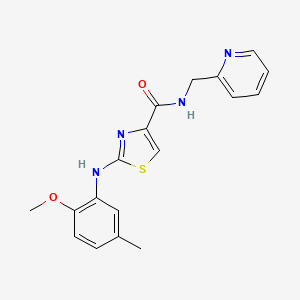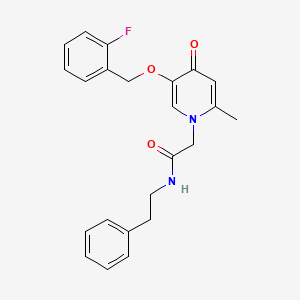
(3r,5r,7r)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H25NO2S2 and its molecular weight is 387.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The study of analogues of compounds with an adamantane moiety has shown therapeutic potential in cancer treatment. Specifically, modifications to the adamantane structure, such as the introduction of various substituents, have been investigated for their anticancer properties. Although the direct analogue specified in the query wasn't found, research on similar adamantane derivatives has demonstrated enhanced therapeutic indexes compared to traditional treatments, highlighting the potential of adamantane modifications in developing new anticancer drugs (Sosnovsky, Rao, & Li, 1986).
Material Science and Polymers
Adamantane and its derivatives have been extensively researched in material science, particularly in the synthesis of new polyamides. These compounds, characterized by their rigid and bulky structures, contribute to the development of materials with high glass transition temperatures and thermal stability. Such properties are crucial for advanced materials used in various high-performance applications. The incorporation of adamantane structures into polymers results in materials with unique physical and chemical properties, including high tensile strength, durability, and resistance to harsh conditions (Chern, Shiue, & Kao, 1998).
Synthesis and Structural Analysis
The synthesis and structural analysis of adamantane derivatives are key areas of research, providing insights into the chemical behavior and potential applications of these compounds. Studies have focused on the development of novel synthesis methods and the characterization of the resulting adamantane-based compounds. Such research lays the foundation for the exploration of new drugs and materials with improved performance and tailored properties. By understanding the structural characteristics of adamantane derivatives, scientists can design compounds with specific functionalities for targeted applications (Fujio et al., 2000).
Quantum Theory and Molecular Interactions
The study of adamantane derivatives also extends to the quantum level, where the nature of noncovalent interactions in these compounds is examined. Quantum Theory of Atoms in Molecules (QTAIM) analysis and other computational methods are used to explore the molecular interactions and stability of adamantane-based compounds. This research provides valuable information on the electronic structure, bonding, and potential reactivity of these molecules, contributing to a deeper understanding of their chemical properties and potential applications in various fields (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Research on adamantane derivatives has also revealed their potential in developing antimicrobial and anti-inflammatory agents. The structural versatility of adamantane allows for the synthesis of compounds with significant biological activity against a range of pathogens. These findings open up new avenues for the treatment of infections and inflammatory conditions, highlighting the therapeutic potential of adamantane-based compounds (Al-Abdullah et al., 2014).
Eigenschaften
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(17-2-1-5-25-17)18-4-3-16(26-18)12-22-20(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15,19,23H,6-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGYZWQCQCPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
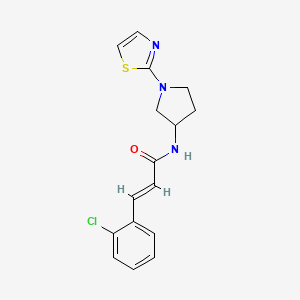

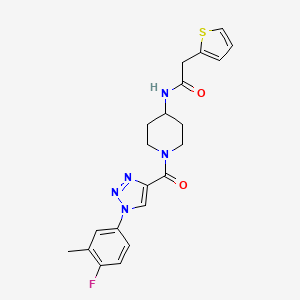
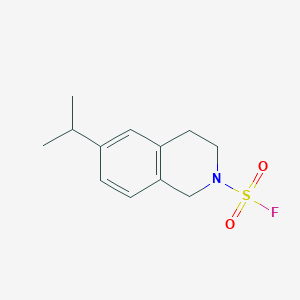
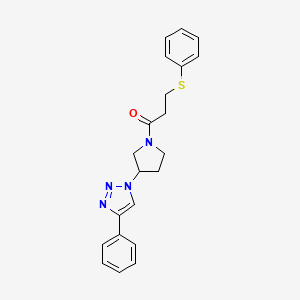
![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)
acetonitrile](/img/structure/B2548745.png)
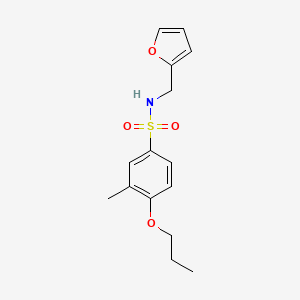
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
